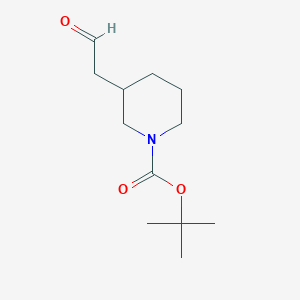

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

説明

BenchChem offers high-quality tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h8,10H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZGGOSCHPGERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623990 | |

| Record name | tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372159-76-7 | |

| Record name | 1,1-Dimethylethyl 3-(2-oxoethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372159-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate chemical properties

An In-depth Technical Guide to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Disclaimer: Detailed experimental data and specific applications for tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate are limited in publicly available scientific literature. Therefore, this guide includes information on closely related isomers and derivatives to provide a comprehensive overview of its expected properties and utility.

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring with a reactive aldehyde group and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc group provides stability and allows for selective reactions at the aldehyde functionality, while the piperidine scaffold is a common motif in many biologically active compounds.

Core Chemical Properties

The fundamental chemical properties of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate are summarized below. It is important to note that while some data is readily available, physical properties such as melting and boiling points are not well-documented.

| Property | Data | Reference |

| IUPAC Name | tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate | N/A |

| CAS Number | 372159-76-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.3 g/mol | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | N/A |

| Purity | ≥95-97% (as commercially available) | [1][4][5] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| SMILES | C=OCCC1CN(CCC1)C(=O)OC(C)(C)C | N/A |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is not readily found in the literature, a plausible and common synthetic route involves the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This precursor can be synthesized from commercially available starting materials.

Proposed Experimental Protocol: Oxidation of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Dissolution: Dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidizing Agent: Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), portion-wise to the stirred solution. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Reactivity

The chemical reactivity of this compound is dominated by its aldehyde functional group. Key reactions include:

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond, which is a cornerstone reaction in drug discovery for library synthesis.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride.

-

Wittig Reaction: It can undergo Wittig reactions with phosphorus ylides to form alkenes.

Caption: Proposed workflow for the synthesis of the title compound.

Applications in Research and Drug Development

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is primarily used as an intermediate in the synthesis of more complex molecules. The piperidine moiety is a key structural feature in numerous pharmaceuticals, and the aldehyde group provides a convenient handle for introducing further chemical diversity.

While specific drug candidates synthesized from the 3-isomer are not widely reported, its isomers are extensively used. For example, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a key intermediate for synthesizing Pim-1 kinase inhibitors and selective GPR119 agonists for type 2 diabetes.[6] The 2-isomer is used in reductive amination reactions to generate molecules targeting chemokine receptors like CXCR4.[7] By analogy, the 3-isomer is a valuable tool for medicinal chemists to explore structure-activity relationships by varying the substitution pattern on the piperidine ring. Its applications include serving as a building block for:

-

Novel enzyme inhibitors

-

Receptor agonists and antagonists

-

Scaffolds for combinatorial chemistry libraries

Caption: Logical workflow for using the title compound in drug discovery.

Spectroscopic Data

Detailed spectroscopic data for this specific isomer is not widely published. However, a ¹H NMR spectrum is available, which would be consistent with the expected structure.[8]

| Technique | Data | Reference |

| ¹H NMR | A spectrum is available for viewing on chemical supplier websites. Expected signals would include a singlet for the tert-butyl protons (~1.4 ppm), multiplets for the piperidine ring protons, a doublet for the -CH₂-CHO protons, and a triplet for the aldehyde proton (-CHO) at ~9.7 ppm. | [8] |

| ¹³C NMR | Data not available. Expected signals would include a peak for the aldehyde carbonyl carbon (~200 ppm), the carbamate carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and peaks for the piperidine and methyl carbons. | N/A |

| Mass Spectrometry | Data not available. The expected molecular ion peak [M+H]⁺ would be at m/z 228.15. | N/A |

Safety and Handling

A specific Safety Data Sheet (SDS) for tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is not publicly available. The information below is based on the safety data for the closely related compound, tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, and general knowledge of piperidine derivatives and aldehydes.[9]

| Hazard Category | Precautionary Measures | Reference |

| Health Hazards | May cause skin, eye, and respiratory irritation. Handle with care to avoid inhalation, ingestion, and contact with skin and eyes. | [9] |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [9] |

| First Aid | In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. In case of skin contact: Wash off with soap and plenty of water. If inhaled: Move to fresh air. If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases, seek medical attention. | [9] |

| Fire and Explosion | Not expected to be highly flammable, but may be combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. | [9] |

| Storage and Disposal | Store in a tightly closed container in a dry, cool, and well-ventilated place. Dispose of contents and container in accordance with local, regional, national, and international regulations. | N/A |

References

- 1. calpaclab.com [calpaclab.com]

- 2. myskinrecipes.com [myskinrecipes.com]

- 3. 372159-76-7|tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. Piperidines ∩ Aldehydes| Ambeed [ambeed.com]

- 6. Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 [smolecule.com]

- 7. Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | 170491-61-9 | Benchchem [benchchem.com]

- 8. 3-(2-OXO-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(372159-76-7) 1H NMR [m.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

Technical Guide: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

CAS Number: 372159-76-7

This technical guide provides a comprehensive overview of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a Boc-protected nitrogen and an acetaldehyde moiety at the 3-position. This structure makes it a valuable intermediate for the synthesis of more complex molecules.[1][2] While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogues and supplier specifications.

Table 1: Physicochemical and Spectral Data

| Property | Value | Reference / Method |

| CAS Number | 372159-76-7 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.3 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow oil/liquid | Inferred from analogues |

| Purity | ≥97% | [1] |

| Storage Temperature | 2-8°C | Vendor Specification |

| Boiling Point | Not determined | |

| Melting Point | Not applicable | |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF) | Inferred from structure |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated: δ 9.75 (t, J=1.8 Hz, 1H), 3.9-3.1 (m, 4H), 2.55 (m, 2H), 2.1-1.2 (m, 5H), 1.45 (s, 9H) | Estimated based on analogous structures[3][4][5] |

| ¹³C NMR (CDCl₃, 101 MHz) | Estimated: δ 201.5, 155.0, 79.8, 50.5, 49.0, 45.5, 35.0, 31.0, 28.4, 25.0 | Estimated based on analogous structures[3][5] |

Synthesis and Experimental Protocols

The most direct synthetic route to tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Mild oxidation methods such as the Dess-Martin periodinane (DMP) oxidation or Swern oxidation are well-suited for this transformation to avoid over-oxidation to the carboxylic acid.

Synthesis via Dess-Martin Oxidation

This protocol describes the oxidation of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate using Dess-Martin periodinane.

Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) under a nitrogen atmosphere, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure aldehyde.

Applications in Synthesis

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a versatile synthetic intermediate. The aldehyde functional group can undergo a variety of chemical transformations, including:

-

Reductive amination: To introduce substituted amine side chains.

-

Wittig reaction and related olefination reactions: To form carbon-carbon double bonds.

-

Aldol and other condensation reactions: To build more complex carbon skeletons.

-

Oxidation: To form the corresponding carboxylic acid.

The Boc-protecting group can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. These reactions make this compound a valuable precursor for the synthesis of a wide range of biologically active molecules and pharmaceutical targets.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Caption: Synthetic route to the target compound via oxidation.

Role as a Synthetic Intermediate

This diagram shows the logical relationship of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate as a key intermediate in the synthesis of more complex molecules.

Caption: Utility as a key building block in organic synthesis.

References

Technical Guide: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block utilized in organic synthesis and medicinal chemistry. The document details its core physicochemical properties, outlines a standard experimental protocol for its synthesis, and presents a visual workflow for clarity.

Core Physicochemical Data

The quantitative properties of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate are summarized in the table below. This data is essential for reaction planning, analytical characterization, and integration into computational drug design models.

| Property | Value | Citations |

| Molecular Weight | 227.3 g/mol | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1][2] |

| CAS Number | 372159-76-7 | [1][2] |

| Appearance | Not specified (typically a solid or oil) | |

| Purity | ≥97% (typical commercial grade) | [1][3] |

Synthetic Protocol: Oxidation of Primary Alcohol

A prevalent and effective method for the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is the oxidation of its corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Two common, mild, and high-yielding procedures for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[4][5][6][7]

Experimental Methodology: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert primary alcohols to aldehydes under mild, low-temperature conditions, which preserves sensitive functional groups.[6][7][8]

Materials:

-

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

-

Dry ice/acetone bath

Procedure:

-

Activator Preparation: A solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to -78 °C.[8]

-

DMSO Addition: Anhydrous DMSO (2.2-2.5 equivalents) dissolved in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. This mixture is stirred for approximately 15 minutes.[9]

-

Alcohol Addition: A solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is added slowly to the reaction mixture. The resulting solution is stirred for 30-45 minutes at -78 °C.[8][9]

-

Base Quenching: Triethylamine (or DIPEA, 5.0 equivalents) is added dropwise. The reaction is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.[9]

-

Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final aldehyde.[8]

Synthetic Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of the target compound via oxidation.

Caption: Synthetic workflow for aldehyde synthesis.

Applications in Drug Development

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules. The aldehyde functional group is highly reactive and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Reductive amination to form substituted amines.

-

Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

-

Aldol and other enolate-based condensation reactions.

The piperidine scaffold is a common motif in many biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation of the piperidine nitrogen. These features make the title compound a valuable precursor for the synthesis of novel pharmaceutical agents.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 372159-76-7|tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Dess-Martin Oxidation [organic-chemistry.org]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Elucidation of the Molecular Structure: A Technical Guide to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

For distribution among researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data based on established principles of organic spectroscopy and generalized experimental protocols. This guide is intended to serve as a practical reference for the analytical techniques and logical processes involved in confirming the molecular structure of this and similar heterocyclic compounds.

Molecular Structure and Properties

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol .[1] Its structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a 2-oxoethyl (acetaldehyde) group. This combination of a bulky, lipophilic protecting group and a reactive aldehyde functionality makes it a valuable building block in medicinal chemistry and organic synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| CAS Number | 372159-76-7 |

Spectroscopic Data for Structure Confirmation

The definitive confirmation of the structure of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate would be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the predicted data for each of these techniques.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet | ~2.5 |

| Methylene (piperidine ring) | 3.8 - 4.1 (broad) | Multiplet | - |

| Methylene (piperidine ring) | 2.8 - 3.1 (broad) | Multiplet | - |

| Methylene (-CH₂CHO) | 2.4 - 2.6 | Doublet of Doublets | ~7.0, ~2.5 |

| Methine (piperidine ring) | 2.2 - 2.4 | Multiplet | - |

| Methylene (piperidine ring) | 1.5 - 1.9 | Multiplet | - |

| tert-Butyl (-C(CH₃)₃) | 1.45 | Singlet | - |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde Carbonyl (-CHO) | 201 - 203 |

| Carbamate Carbonyl (N-COO-) | 154 - 156 |

| Quaternary Carbon (-C(CH₃)₃) | 79 - 81 |

| Methylene (-CH₂CHO) | 49 - 51 |

| Methylene (piperidine ring, adjacent to N) | 44 - 46 |

| Methylene (piperidine ring, adjacent to N) | 40 - 42 |

| Methine (piperidine ring) | 35 - 37 |

| Methylene (piperidine ring) | 28 - 30 |

| tert-Butyl Methyls (-C(CH₃)₃) | 28.5 |

| Methylene (piperidine ring) | 24 - 26 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium |

| Aldehyde C=O Stretch | 1720 - 1740 | Strong |

| Carbamate C=O Stretch | 1680 - 1700 | Strong |

| C-H Aliphatic Stretch | 2850 - 2980 | Strong |

| C-O Stretch | 1160 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 228.16 | Molecular ion peak (protonated) |

| [M-C₄H₈]⁺ or [M-56]⁺ | 172.10 | Loss of isobutylene from the Boc group |

| [M-C₅H₉O₂]⁺ or [M-101]⁺ | 127.10 | Loss of the entire Boc group |

| [C₄H₉]⁺ | 57.07 | tert-Butyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not provide a reference signal.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the reference signal.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils): Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with anhydrous KBr and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition:

-

Ionization Mode: Positive ion mode is typically used for this type of compound.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Synthesis and Reaction Pathways

A generalized protocol for such an oxidation is as follows:

-

Dissolution: Dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in a suitable organic solvent, such as dichloromethane (DCM).

-

Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), to the solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction (e.g., by adding a reducing agent for PCC or water for Swern) and extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired aldehyde.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression from basic information to detailed spectroscopic analysis. The following diagram illustrates this workflow for tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Caption: Logical workflow for the structure elucidation of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

This diagram illustrates how data from various analytical techniques are integrated to propose and ultimately confirm the molecular structure.

Conclusion

The structural elucidation of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a systematic process that relies on the combined interpretation of data from NMR, IR, and mass spectrometry. While experimental data for this specific molecule is not widely published, the predicted spectroscopic values and generalized methodologies presented in this guide provide a robust framework for its characterization. This document serves as a valuable resource for scientists engaged in the synthesis and analysis of novel piperidine-based compounds for pharmaceutical and chemical research.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. The synthesis of this molecule, often utilized in the development of novel therapeutics, can be approached through two principal pathways: the oxidation of a primary alcohol precursor and the reduction of a nitrile intermediate. This document details the experimental protocols for these routes, presents quantitative data for comparison, and illustrates the synthetic workflows using logical diagrams.

Synthetic Pathways Overview

The synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate predominantly proceeds via one of two strategic disconnections, each starting from a commercially available or readily synthesized precursor.

-

Route 1: Oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This is a common and effective method that employs various oxidation reagents to convert the primary alcohol to the desired aldehyde. Popular methods for this transformation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, both known for their mild conditions and high yields.

-

Route 2: Reduction of tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate. This alternative pathway involves the partial reduction of a nitrile to an aldehyde. The reagent of choice for this transformation is typically Diisobutylaluminium hydride (DIBAL-H), which allows for the selective reduction of the nitrile to the aldehyde without over-reduction to the amine, provided the reaction conditions are carefully controlled.

The following sections provide a detailed examination of these synthetic routes, including experimental procedures and comparative data.

Logical Workflow of Synthetic Routes

Caption: Overall synthetic approaches to tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Route 1: Synthesis via Oxidation of Primary Alcohol

This synthetic approach focuses on the oxidation of the readily available precursor, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Experimental Protocols

Protocol 1.1: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes.[1][2] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[1]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Procedure:

-

Dissolve oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (4.0 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the internal temperature at -78 °C. Stir the mixture for 30 minutes.

-

Add a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of NH4Cl, water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation offers a very mild and selective method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane (DMP).[3][4]

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.

-

Procedure:

-

Dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously until the solid dissolves.

-

Extract the product with DCM or diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter and concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography.

Quantitative Data for Oxidation Route

| Oxidation Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference(s) |

| Swern Oxidation | Bicyclo[2.2.1]hept-5-ene-2,3-diol (analogous diol) | DMSO, Oxalyl chloride, Triethylamine | DCM | -78 °C | ~3-4 hours | 61-73 | N/A | [5][6] |

| Swern Oxidation | (+)-Alcohol A (complex alcohol) | DMSO, Oxalyl chloride, Diisopropylethylamine | DCM | -78 °C to RT | ~1 hour | 92 | >95 | [7] |

| Dess-Martin Oxidation | Allylic Alcohol (general procedure) | Dess-Martin Periodinane | DCM | RT | ~2 hours | ~90 | N/A | [8] |

Note: Yields are highly dependent on the specific substrate and reaction conditions. Data from analogous systems are provided for comparative purposes.

Route 2: Synthesis via Nitrile Reduction

This synthetic strategy involves the partial reduction of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate to the target aldehyde.

Experimental Protocol

Protocol 2.1: DIBAL-H Reduction

Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent that can selectively reduce nitriles to aldehydes at low temperatures.[9]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Procedure:

-

Dissolve tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), toluene, or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of DIBAL-H (1.0-1.2 equivalents) in a suitable solvent (e.g., hexanes or toluene) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume the excess DIBAL-H.

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous workup by adding a saturated solution of Rochelle's salt or 1 M HCl. Vigorous stirring may be required to break up any gelatinous aluminum salts.

-

If a precipitate forms, filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude aldehyde can be purified by flash column chromatography or distillation as required.[10][11][12]

Quantitative Data for Nitrile Reduction Route

| Reduction Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference(s) |

| DIBAL-H Reduction | General Nitrile | DIBAL-H | DCM or Toluene | -78 °C | 2-6 hours | N/A | N/A | [11] |

| DIBAL-H Reduction | General Ester (for aldehyde synthesis) | DIBAL-H | Diethyl ether | -78 °C | 1.5 hours | N/A | N/A | [10] |

Note: Specific yield and purity data for the DIBAL-H reduction of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate were not available in the searched literature. The provided information is based on general procedures for nitrile and ester reductions to aldehydes. A Chinese patent reported a 66% yield for a one-pot synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate hydrochloride, suggesting that good yields are achievable for this class of compounds.[13]

Synthesis of Precursors

The successful synthesis of the target molecule relies on the efficient preparation of the starting materials.

Synthesis of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

This precursor is typically synthesized by the reduction of a corresponding carboxylic acid or ester derivative. For instance, tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate can be reduced using a suitable reducing agent like borane or lithium aluminum hydride to afford the desired primary alcohol.

Synthesis of tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate

This nitrile precursor can be prepared from the corresponding halide or tosylate by nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. The starting halide or tosylate can be derived from the corresponding alcohol, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Experimental Workflow Diagrams

Caption: Experimental workflow for the Swern oxidation.

Caption: Experimental workflow for the DIBAL-H reduction.

Conclusion

The synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate is well-established, with both the oxidation of a primary alcohol and the reduction of a nitrile offering viable and efficient routes. The choice of method may depend on the availability of starting materials, desired scale, and the specific functional group tolerance required in a broader synthetic scheme. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives: An Improved Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione and An Unexpected Ring-Opening Reaction [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. benchchem.com [benchchem.com]

- 13. Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 [smolecule.com]

A Comprehensive Technical Guide to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate and Its Synonymous Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, focusing on its various synonyms and chemical identifiers. The information is presented to aid researchers and professionals in accurately identifying this compound in literature, patents, and chemical databases.

Chemical Identity and Synonyms

The compound with the systematic name tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a heterocyclic building block commonly used in organic synthesis. Due to the complexities of chemical nomenclature, it is known by several different names. The following table summarizes its key identifiers and synonyms to facilitate unambiguous identification.

| Identifier Type | Value |

| Systematic Name | tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate[1] |

| CAS Number | 372159-76-7[1] |

| Molecular Formula | C12H21NO3[1] |

| Molecular Weight | 227.3 g/mol [1] |

| Synonym | (S)-1-Boc-3-(2-oxoethyl)piperidine |

It is important for researchers to be aware of these different names to ensure they are referencing the correct molecule in their work. The use of the CAS number is the most reliable method for identifying a chemical substance.

Note on Inapplicable Core Requirements

This guide focuses on the nomenclature and identification of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate. The user's original request included requirements for experimental protocols and signaling pathway diagrams. These elements are not applicable to the topic of chemical synonyms and identifiers.

-

Experimental Protocols: Detailed experimental methodologies would be relevant for a specific reaction or assay using this compound, but not for a guide on its nomenclature.

-

Signaling Pathways: This compound is a chemical building block and is not inherently associated with a specific biological signaling pathway. Such a diagram would be appropriate for a biological molecule or a drug that acts on a particular pathway.

Therefore, in the interest of providing a focused and relevant technical guide, these sections have been omitted.

References

Spectroscopic and Synthetic Overview of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block, plays a significant role in the synthesis of complex pharmaceutical agents and novel organic compounds. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive aldehyde, makes it a versatile intermediate in medicinal chemistry. This technical guide provides a consolidated overview of the available spectroscopic and synthetic information for this compound, intended to support research and development efforts.

While a complete, publicly available dataset of all spectroscopic parameters for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS Number: 372159-76-7) is not readily found in scientific literature, this guide compiles typical spectroscopic characteristics based on related compounds and general chemical principles. Furthermore, it outlines a general synthetic approach and standard protocols for spectroscopic analysis.

Spectroscopic Data

Precise, experimentally verified spectroscopic data for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is not available in the public domain at the time of this guide's compilation. However, based on the analysis of its structural analogues, the following tables present the expected ranges and characteristics for its key spectroscopic signatures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet (or Triplet) | 1H | Aldehyde (-CHO) |

| ~3.9 - 3.0 | Multiplet | 2H | -CH₂-N(Boc)- |

| ~2.8 - 2.4 | Multiplet | 2H | -CH₂-CHO |

| ~2.5 - 1.2 | Multiplet | 5H | Piperidine ring protons |

| 1.45 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~202 | Aldehyde Carbonyl (C=O) |

| ~155 | Carbamate Carbonyl (N-COO-) |

| ~80 | Quaternary Carbon (O-C(CH₃)₃) |

| ~50 - 40 | Piperidine ring carbons adjacent to N |

| ~30 - 20 | Other piperidine ring carbons |

| 28.4 | tert-Butyl methyl carbons (-C(CH₃)₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2975, ~2870 | C-H stretch (alkane) |

| ~2720, ~2820 | C-H stretch (aldehyde) |

| ~1725 | C=O stretch (aldehyde) |

| ~1685 | C=O stretch (carbamate) |

| ~1160 | C-O stretch (carbamate) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 228.16 | [M+H]⁺ |

| 172.12 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |

| 128.08 | [M - C₅H₉O₂]⁺ (loss of Boc group) |

Experimental Protocols

Synthesis Protocol: A Generalized Approach

The synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate can be envisioned through a multi-step process starting from a suitable precursor, such as 3-piperidineethanol.

Step 1: N-Boc Protection of 3-Piperidineethanol

-

Dissolve 3-piperidineethanol in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

-

Add a base, such as triethylamine or sodium bicarbonate.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting N-Boc protected alcohol, typically by column chromatography.

Step 2: Oxidation to the Aldehyde

-

Dissolve the N-Boc protected alcohol from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, at room temperature.

-

Stir the reaction mixture until the alcohol is fully converted to the aldehyde (monitored by TLC).

-

Quench the reaction and purify the crude product by filtration through a pad of silica gel, followed by column chromatography to yield tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-12 ppm.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.

Visualizations

To aid in the understanding of the synthetic and analytical workflow, the following diagrams are provided.

Caption: Generalized synthetic workflow for the preparation of the target compound.

Caption: Standard analytical workflow for the characterization of the synthesized compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is necessary for precise characterization. The synthetic protocol is a generalized representation and may require optimization for specific laboratory conditions.

Navigating the Safety Profile of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate. Due to a lack of a specific Safety Data Sheet (SDS) for the 3-isomer (CAS No. 372159-76-7), this guide heavily relies on data from the structurally analogous 4-isomer, tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 142374-19-4), as a surrogate for hazard assessment and handling protocols. This information should be used as a guide and supplemented with professional judgment and adherence to all applicable safety regulations.

Introduction

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a heterocyclic building block utilized in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] As with any chemical reagent, a thorough understanding of its potential hazards, coupled with stringent adherence to safe handling protocols, is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide synthesizes the available safety data, outlines recommended handling procedures, and provides a logical framework for risk mitigation.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties

| Property | tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (Surrogate Data) |

| CAS Number | 372159-76-7[1] | 142374-19-4[2] |

| Molecular Formula | C12H21NO3[1] | C12H21NO3[2] |

| Molecular Weight | 227.3 g/mol [1] | 227.30 g/mol [2] |

| Appearance | Not Specified | White to light yellow powder or crystal |

| Melting Point | Not Specified | 38-42 °C |

| Boiling Point | Not Specified | Not Specified |

| Flash Point | Not Specified | >110 °C (>230 °F) |

| Purity | min 97%[1] | >98.0% (GC) |

Table 2: Toxicological Information and Hazard Identification (Based on Surrogate Data for the 4-isomer)

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Skin Irrit. 2[2] | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Eye Irrit. 2[2] | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3[2] | H335: May cause respiratory irritation[2] |

Data derived from tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 142374-19-4).

Experimental Protocols: Safety and Handling

The following protocols are based on the available information for the 4-isomer and general best practices for handling potentially hazardous chemical compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.[3]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected prior to use and disposed of properly after handling.[3]

-

Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is advised.

Handling Procedures

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in the work area.[5]

-

Wash hands thoroughly after handling.

-

Take off contaminated clothing and wash it before reuse.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Recommended storage is often refrigerated (0-10°C).

-

Store under an inert atmosphere, as the compound may be air and heat sensitive.

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, sweep up carefully to avoid generating dust and place in a suitable, closed container for disposal.

-

Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[8]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

-

Risk Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, from initial assessment to disposal.

Caption: Workflow for the safe handling of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Conclusion

While a specific, comprehensive safety profile for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is not publicly available, the data for its 4-isomer provides a strong basis for establishing safe handling and emergency protocols. It should be treated as a compound that is irritating to the skin, eyes, and respiratory system. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential for mitigating risks. Researchers must always consult institutional safety guidelines and exercise caution when handling this and any other chemical for which complete toxicological data is unavailable.

References

- 1. calpaclab.com [calpaclab.com]

- 2. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate, 1G | Labscoop [labscoop.com]

- 4. 1-Boc-哌啶-3-甲醛 - CAS号 118156-93-7 - 摩熵化学 [molaid.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 372159-76-7|tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. cdn.origene.com [cdn.origene.com]

- 8. chemicalbook.com [chemicalbook.com]

Navigating the Synthesis and Procurement of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, the accessibility and synthesis of key chemical intermediates are critical for advancing novel therapeutics. This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry.

This document outlines the commercial landscape for procuring this compound, details a common and effective synthetic protocol for its preparation, and provides visual aids to clarify the experimental workflow and underlying chemical logic.

Commercial Availability

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS Number: 372159-76-7) is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with quantities ranging from milligrams to kilograms to suit the needs of both small-scale research and larger development projects. The table below summarizes the availability from several prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BLD-161637 | 97% | 1g, 5g, 25g |

| CP Lab Safety | 372159-76-7 | min 97% | 1g |

| Shanghai Xiyu Chemical Technology Co., Ltd. | XY-A0718 | ≥ 97% | Custom |

| Ambeed | A173647 | 95% (stabilized with alpha-tocopherol) | 250mg, 1g, 5g |

| Interchim | AG007A6J | - | 100mg |

Synthetic Protocol: Oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

A prevalent and efficient method for the synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate involves the oxidation of its corresponding alcohol precursor, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Among the various oxidation methods available in organic chemistry, Swern oxidation and Dess-Martin periodinane (DMP) oxidation are particularly well-suited for this transformation due to their mild reaction conditions and high yields.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol details a representative procedure for the synthesis of the target compound using Dess-Martin periodinane.

Materials:

-

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This usually takes 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir the biphasic mixture vigorously until the solid byproducts dissolve.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Visualizing the Synthesis and Workflow

To further elucidate the synthetic process and its logic, the following diagrams are provided in the DOT language.

Caption: Synthetic pathway for the target compound.

Caption: Step-by-step experimental workflow.

This guide provides a foundational understanding for researchers working with tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate. By detailing both its commercial availability and a reliable synthetic protocol, this document aims to facilitate the efficient procurement and synthesis of this important chemical intermediate, thereby accelerating the pace of drug discovery and development. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before handling any chemicals.

Application Notes and Protocols: Synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide range of biologically active molecules. The presence of a reactive aldehyde functional group allows for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of complex pharmaceutical agents. This document provides detailed application notes and protocols for the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate via the oxidation of its corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Several common and efficient oxidation methods are presented, including Swern, Dess-Martin, Parikh-Doering, and TEMPO-catalyzed oxidations, to provide researchers with a selection of reliable procedures tailored to different laboratory settings and substrate sensitivities.

Chemical Reaction

The synthesis involves the oxidation of the primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, to the corresponding aldehyde, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Figure 1: General reaction scheme for the oxidation of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Comparison of Oxidation Methods

Several methods are commonly employed for the oxidation of primary alcohols to aldehydes. The choice of method often depends on factors such as substrate tolerance to acidic or basic conditions, availability of reagents, and desired scale of the reaction. Below is a summary of the methods detailed in this document.

| Oxidation Method | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Anhydrous, low temperature (-78 °C) | High yields, mild conditions, good for sensitive substrates.[1][2] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Anhydrous, room temperature | Mild, neutral pH, short reaction times, high yields.[3] | DMP is expensive and potentially explosive.[4] |

| Parikh-Doering Oxidation | Sulfur trioxide pyridine complex, DMSO, Triethylamine | Anhydrous, 0 °C to room temperature | Operationally simple, avoids cryogenic temperatures.[5] | May require a large excess of reagents for high conversion.[5] |

| TEMPO-catalyzed Oxidation | TEMPO, a co-oxidant (e.g., NaOCl) | Biphasic or monophasic, 0 °C to room temperature | Catalytic, uses inexpensive co-oxidants, environmentally benign.[6] | Can be substrate-dependent.[6] |

Experimental Protocols

Materials and General Methods:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Starting Material: tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 146667-84-7) Product: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (CAS: 372159-76-7)

| Property | Starting Material | Product |

| Molecular Formula | C₁₂H₂₃NO₃ | C₁₂H₂₁NO₃ |

| Molecular Weight | 229.32 g/mol | 227.30 g/mol |

| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |

Protocol 1: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.[1][2]

Reagents:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: >85%

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on general procedures for DMP oxidations.[3]

Reagents:

-

Dess-Martin Periodinane (DMP)

-

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (optional, for acid-sensitive substrates)

Procedure:

-

To a stirred solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

-

If the substrate is acid-sensitive, add sodium bicarbonate (2.0 eq).

-

Stir the mixture at room temperature and monitor the reaction by TLC (typically 1-3 hours).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: >90%

Protocol 3: Parikh-Doering Oxidation

This protocol is adapted from established Parikh-Doering oxidation methods.[5][7]

Reagents:

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a stirred solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM and anhydrous DMSO at 0 °C, add sulfur trioxide pyridine complex (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water.

-

Extract the product with DCM.

-

Wash the combined organic layers with saturated aqueous copper (II) sulfate (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 70-90%

Protocol 4: TEMPO-catalyzed Oxidation

This protocol is based on the widely used TEMPO-catalyzed oxidation with bleach.[6]

Reagents:

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl, household bleach)

-

Potassium bromide (KBr)

-

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a vigorously stirred biphasic mixture of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in DCM and a solution of KBr (0.1 eq) in saturated aqueous sodium bicarbonate, add TEMPO (0.01 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC, typically 1-2 hours).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 80-95%

Product Characterization

The final product, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, should be characterized by standard analytical techniques.

-

¹H NMR: The appearance of a characteristic aldehyde proton signal (δ ≈ 9.7 ppm, triplet) and the disappearance of the alcohol methylene protons (δ ≈ 3.6 ppm) are indicative of a successful reaction.

-

¹³C NMR: The appearance of a carbonyl carbon signal (δ ≈ 202 ppm) and the disappearance of the alcohol carbon signal (δ ≈ 60 ppm) confirms the oxidation.

-

IR Spectroscopy: The appearance of a strong carbonyl stretch (ν ≈ 1725 cm⁻¹) and the disappearance of the broad O-H stretch (ν ≈ 3400 cm⁻¹) are key indicators of the transformation.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Workflow and Logic Diagrams

Caption: Experimental workflow for the synthesis of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Caption: Decision diagram for selecting an appropriate oxidation method.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Oxalyl chloride is corrosive and toxic; handle with extreme care.

-

Dess-Martin Periodinane is potentially explosive upon impact or heating; handle with care and avoid large-scale reactions without proper precautions.

-

Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 [smolecule.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Dess-Martin Periodinane Oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The Dess-Martin periodinane (DMP) oxidation offers a mild, selective, and high-yielding method for this conversion, operating at room temperature and neutral pH.[1][2][3] This makes it an ideal choice for substrates with sensitive functional groups.[1] This document provides detailed application notes and a comprehensive protocol for the oxidation of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate to its corresponding aldehyde, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry.

Reaction Principle and Advantages

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to selectively oxidize primary and secondary alcohols. The reaction proceeds through a ligand exchange mechanism, followed by an intramolecular proton transfer to yield the carbonyl compound, iodinane, and acetic acid.[3]

Key advantages of the Dess-Martin oxidation include:

-

Mild Reaction Conditions: The oxidation is typically carried out at room temperature in a neutral medium, which is beneficial for substrates sensitive to acid or base.[1]

-

High Selectivity: DMP is highly chemoselective for the oxidation of alcohols in the presence of other sensitive functional groups.[1]

-

Simplified Work-up: The reaction byproducts can often be easily removed through a simple aqueous wash.[2]

-

High Yields: The reaction is known for providing good to excellent yields of the desired aldehyde or ketone.[3]

Experimental Protocols

Materials and Reagents:

-

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel) and appropriate eluent

Detailed Experimental Procedure:

-

Reaction Setup: To a solution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature under a nitrogen or argon atmosphere.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 1-3 hours.[4]

-

Quenching the Reaction: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or additional DCM. Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir the biphasic mixture vigorously until the solid byproducts are fully dissolved.

-